
1,1,2,2-Tetrafluoro-1-methoxyethane
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-1-methoxyethane is a fluorinated hydrocarbon with the molecular formula C₃H₄F₄O and a molecular weight of 132.0569 g/mol . It is a colorless liquid with a boiling point of 10.1°C and a melting point of -58.7°C . This compound is miscible with water and is widely used as a solvent in various industrial and laboratory applications .
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-1-methoxyethane has several scientific research applications:
Fluorination of Chlorofluoroether: It is used in the fluorination of chlorofluoroether compounds, leading to the formation of new fluorinated compounds.
Lithium-ion Batteries: It is used as a component in safe electrolytes for lithium-ion batteries, demonstrating high safety and better wettability to separators and electrodes.
Direct Introduction of the CF₂Me Moiety: It is involved in methodologies for the direct 1,1-difluoroethylation of molecules, which is important in various industries.
Rotational Isomerism Studies: It is used in studies to understand the rotational isomerism of fluorinated compounds.
Safety and Hazards
1,1,2,2-Tetrafluoro-1-methoxyethane is highly flammable and poses a danger if it comes into contact with skin or if inhaled . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of inhalation, the affected individual should be moved to fresh air . If ingested, the mouth should be cleaned with water and the individual should drink plenty of water afterwards .
Analyse Biochimique
Biochemical Properties
1,1,2,2-Tetrafluoro-1-methoxyethane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by dissolving them and facilitating their reactions. The compound’s interactions are mainly non-covalent, involving hydrogen bonding and van der Waals forces. These interactions help stabilize the transition states of biochemical reactions, thereby increasing the reaction rates .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production . Additionally, it may affect the expression of genes related to stress responses and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. These effects are dose-dependent and may exhibit threshold levels beyond which the toxicity becomes significant .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions with glutathione or other cofactors, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Its distribution is influenced by factors such as tissue perfusion, binding affinity to proteins, and the presence of specific transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Méthodes De Préparation
1,1,2,2-Tetrafluoro-1-methoxyethane can be synthesized through the reaction of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane with anhydrous hydrogen fluoride in the presence of metal fluorides supported on porous aluminum fluoride . This method demonstrates the potential for fluorination of chlorofluoroether compounds . Industrial production methods typically involve similar fluorination reactions under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrafluoro-1-methoxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen fluoride, metal fluorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetrafluoro-1-methoxyethane involves its interaction with molecular targets through its fluorinated moiety. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as fluorination and substitution, which modify the properties of the target molecules. The pathways involved include the formation of highly fluorinated intermediates that can further react to form stable products.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrafluoro-1-methoxyethane can be compared with other similar fluorinated compounds, such as:
- 1,1,2,2-Tetrafluoroethanol
- 1,1,2,2-Tetrafluoropropanol
- 1,1,2,2-Tetrafluoropropane
These compounds share similar fluorinated structures but differ in their functional groups and specific applications. This compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQHEHMVPLLOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195282 | |
| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-88-7 | |
| Record name | 1-Methoxy-1,1,2,2-tetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrafluoro-1-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


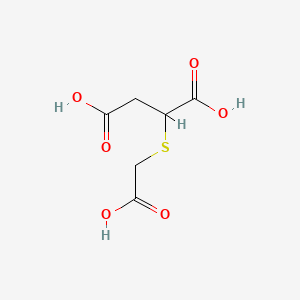
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
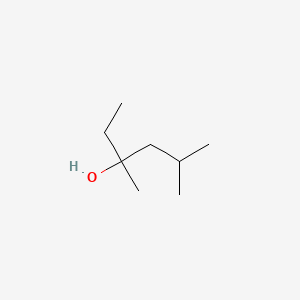

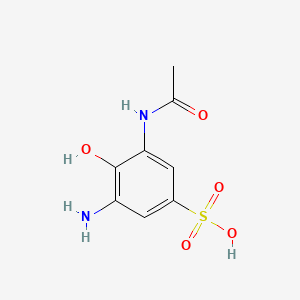
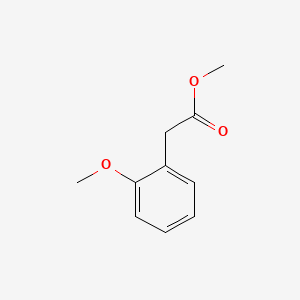
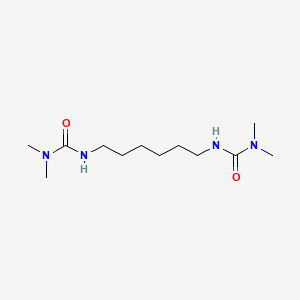
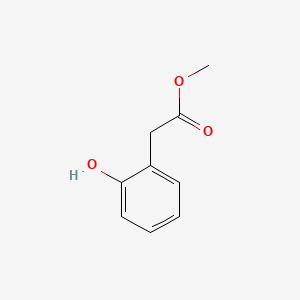
![8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid](/img/structure/B1581821.png)
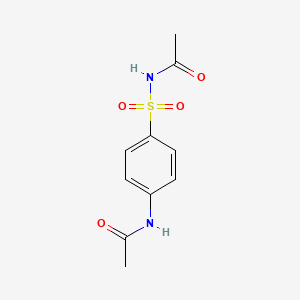
![2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT](/img/structure/B1581826.png)
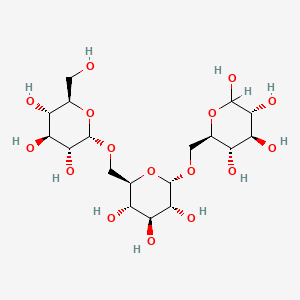

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1581830.png)
